
CEF20
Overview
Description
The compound CEF20 is a complex peptide-like molecule. It is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Typically, the synthesis starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled sequentially using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. SPPS is advantageous due to its efficiency and ability to automate the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acid residues can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds, converting them back to thiols.
Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of sulfur-containing residues can yield sulfoxides or sulfones, while acylation of amino groups can produce amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.
Biology
In biological research, it serves as a tool to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Medically, the compound is explored for its potential therapeutic applications, such as in drug delivery systems, where its peptide nature allows for targeted delivery and controlled release of drugs.
Industry
Industrially, it is used in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry and chromatography.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The peptide bonds and functional groups allow it to bind to these targets, modulating their activity. The pathways involved often include signal transduction cascades, where the compound can either activate or inhibit specific signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- CEF20 analogs with slight modifications in the amino acid sequence or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups, which confer distinct chemical and biological properties. These properties make it a valuable tool in various research and industrial applications, distinguishing it from other similar peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLATZWLQXKRHY-JJURSQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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